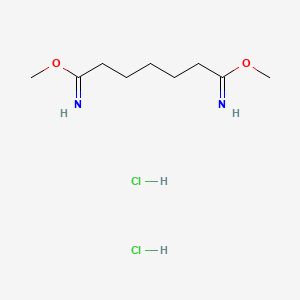

1,7-Dimethyl heptanediimidate hydrochloride

Description

Significance of Homobifunctional Amine-Reactive Crosslinkers in Contemporary Biomolecular Studies

Homobifunctional amine-reactive crosslinkers are chemical reagents that possess two identical reactive groups capable of forming stable covalent bonds with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. thermofisher.com These crosslinkers are instrumental in modern biomolecular studies for several key reasons.

A primary application of these reagents is in the study of protein-protein interactions. creative-proteomics.com By "freezing" transient or weak interactions, researchers can identify and characterize the components of protein complexes. creative-proteomics.com This is particularly crucial for understanding cellular signaling pathways and other dynamic processes. Homobifunctional crosslinkers are also vital for elucidating the quaternary structure of proteins, providing spatial information that is complementary to techniques like X-ray crystallography and cryo-electron microscopy. creative-proteomics.comnih.gov

Furthermore, these crosslinkers are extensively used to immobilize proteins onto solid supports, such as agarose (B213101) beads. thermofisher.com This is a fundamental step in various biochemical assays, including immunoprecipitation and affinity chromatography, allowing for the purification and analysis of specific proteins from complex mixtures. researchgate.netwikipedia.org The stability of the covalent bonds formed by amine-reactive crosslinkers ensures the integrity of the immobilized protein, enabling its use in a variety of downstream applications. creative-proteomics.com

The versatility of homobifunctional amine-reactive crosslinkers is further demonstrated by their use in creating bioconjugates. For instance, they are employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted cancer therapy. creative-proteomics.com The ability to link different biomolecules has opened up new avenues in diagnostics, therapeutics, and biotechnology.

Overview of Dimethyl Pimelimidate Dihydrochloride (B599025) as a Pivotal Reagent in Academic Investigations

Dimethyl pimelimidate dihydrochloride (DMP) is a prominent member of the homobifunctional amine-reactive crosslinker family. sigmaaldrich.com It contains two imidoester functional groups at either end of a 7-atom spacer arm, which react with primary amines to form stable amidine bonds. nih.govfishersci.ie This reaction is most efficient at an alkaline pH, typically between 8 and 10. fishersci.iethermofisher.com A key feature of the amidine bond formed by DMP is that it preserves the net positive charge of the original primary amine, which can be important for maintaining the native conformation and activity of the protein. thermofisher.com

DMP has been instrumental in a wide range of academic investigations. One of its most common applications is in the covalent immobilization of antibodies to Protein A or Protein G agarose beads for immunoprecipitation. researchgate.netwikipedia.orgnih.gov This technique allows for the efficient capture and purification of target proteins from cell lysates, while preventing the co-elution of the antibody with the target protein. researchgate.net

Beyond immunoprecipitation, DMP has been used to immobilize enzymes onto solid supports, which can enhance their stability and allow for their reuse in various biocatalytic processes. researchgate.net For example, research has shown that enzymes like protein kinase CK2 and calf intestine alkaline phosphatase can be successfully immobilized using DMP while retaining their biochemical activity. researchgate.net Another study detailed the immobilization of D-ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) from spinach leaves onto protein A agarose using dimethylpimelimidate, which resulted in greater thermal and storage stability of the enzyme. researchgate.net

DMP has also proven valuable in the study of protein complexes. By cross-linking interacting proteins, researchers can stabilize these complexes for subsequent analysis by techniques such as mass spectrometry, leading to a better understanding of their composition and stoichiometry. In one such application, DMP was used to cross-link antibodies to staphylococcal protein A-magnetic cellulose (B213188) microspheres to create a high-efficiency immunomagnetic affinity matrix. researchgate.net Furthermore, DMP has been utilized in the development of a technique for isolating Enterocytozoon bieneusi spores from human stool samples, highlighting its utility in parasitology research. mpbio.comsigmaaldrich.com

The following table provides a summary of the key characteristics of Dimethyl pimelimidate dihydrochloride:

| Property | Value |

| Chemical Formula | C9H18N2O2 · 2HCl |

| Molecular Weight | 259.17 g/mol |

| Spacer Arm Length | 9.2 Å |

| Reactive Groups | Imidoester |

| Target Functional Group | Primary Amines (-NH2) |

| Optimal pH for Reaction | 8.0 - 10.0 |

| Resulting Bond | Amidine |

This interactive table summarizes the properties of DMP and a selection of other homobifunctional amine-reactive crosslinkers, illustrating the range of spacer arm lengths available for different experimental needs.

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group |

| Dimethyl adipimidate dihydrochloride | DMA | 245.15 | 8.6 | Imidoester |

| Dimethyl pimelimidate dihydrochloride | DMP | 259.17 | 9.2 | Imidoester |

| Dimethyl suberimidate dihydrochloride | DMS | 273.20 | 11.0 | Imidoester |

| Disuccinimidyl suberate (B1241622) | DSS | 368.35 | 11.4 | NHS ester |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | NHS ester |

Properties

CAS No. |

58537-94-3 |

|---|---|

Molecular Formula |

C9H19ClN2O2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

dimethyl heptanediimidate;hydrochloride |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;/h10-11H,3-7H2,1-2H3;1H |

InChI Key |

HUYMOELLLZYLES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CCCCCC(=N)OC.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanistic Foundations of Dimethyl Pimelimidate Dihydrochloride Reactivity with Biomolecules

Imidoester Functional Group Reactivity with Primary Amine Moieties

The core of DMP's cross-linking capability lies in the reaction between its two imidoester functional groups and primary amines, which are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com This reaction is a specific type of acylation that results in the formation of a stable amidine linkage.

Principles of Nucleophilic Attack at the Imidoester Carbon

The reaction is initiated by a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the imidoester group. libretexts.orgyoutube.com Primary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com The imidoester carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amidine bond and release a molecule of methanol.

Formation and Stability of Amidine Bonds

The product of the reaction between an imidoester and a primary amine is an amidine. thermofisher.comresearchgate.net This amidine bond is characterized by a carbon-nitrogen double bond. rsc.org At physiological pH, the resulting amidine group is protonated and carries a positive charge, similar to the original primary amine it replaced. thermofisher.cominterchim.fr This charge preservation is a key advantage of imidoester cross-linkers like DMP. The amidine bond is stable under neutral and slightly alkaline conditions but can be reversed at very high pH. thermofisher.cominterchim.fr

Influence of pH on Reaction Kinetics and Crosslinking Efficiency

The reaction between DMP and primary amines is highly dependent on the pH of the reaction buffer. The rate of reaction and cross-linking efficiency increase as the pH becomes more alkaline. thermofisher.comthermofisher.com This is because the nucleophilic form of the primary amine (R-NH2) is required for the reaction, and its concentration increases with pH. At lower pH values, primary amines are protonated (R-NH3+), rendering them non-nucleophilic.

Optimal cross-linking with imidoesters is typically performed in the pH range of 8 to 10. thermofisher.comthermofisher.com While the reaction can proceed at pH 7, it is less efficient. interchim.frwikipedia.org At pH values below 10, side reactions can occur, though amidine formation remains the predominant outcome between pH 8 and 10. thermofisher.com To ensure specificity for primary amines, it is crucial to use amine-free buffers, such as borate (B1201080), carbonate, or HEPES buffers. thermofisher.comsangon.com

| pH Range | Reactivity and Efficiency | Key Considerations |

|---|---|---|

| <7 | Low | Primary amines are mostly protonated and non-nucleophilic. |

| 7-8 | Moderate | Reaction proceeds, but efficiency is lower. |

| 8-10 | High / Optimal | Favors the unprotonated, nucleophilic form of primary amines, leading to efficient amidine bond formation. thermofisher.comthermofisher.com |

| >10 | High, but potential for hydrolysis | Increased rate of hydrolysis of the imidoester and potential for reversal of the amidine bond. thermofisher.cominterchim.fr |

Preservation of Native Charge Character of Biomolecules Following Crosslinking

A significant advantage of using DMP as a cross-linker is the preservation of the native charge of the modified biomolecule. thermofisher.comthermofisher.com The primary amines on proteins are positively charged at physiological pH. The amidine bond formed upon reaction with DMP is also protonated and carries a positive charge under the same conditions. thermofisher.cominterchim.fr This retention of positive charge helps to maintain the native conformation and biological activity of the protein by minimizing perturbations to its electrostatic profile. thermofisher.comsangon.com

Characteristics of the Spacer Arm and Its Impact on Molecular Proximity and Geometry

DMP possesses a 7-atom spacer arm, which corresponds to a length of 9.2 angstroms (Å). thermofisher.comsangon.comfishersci.ie This spacer arm connects the two reactive imidoester groups and dictates the distance over which two primary amines can be cross-linked. The length of the spacer arm is a critical factor in determining whether intramolecular (within the same molecule) or intermolecular (between different molecules) cross-linking is favored. korambiotech.comgbiosciences.com

Advanced Methodologies in Protein Crosslinking Utilizing Dimethyl Pimelimidate Dihydrochloride

Investigation of Protein-Protein Interactions and Complexes

The fundamental application of DMP lies in its ability to covalently capture and identify protein-protein interactions (PPIs). By "freezing" transient or weak interactions, DMP facilitates the identification of binding partners that might otherwise be lost during analytical procedures. creative-proteomics.com The technique, broadly known as chemical cross-linking mass spectrometry (XL-MS), involves treating a protein mixture or even intact cells with DMP. nih.govnih.gov Interacting proteins that are in close proximity are covalently linked. Following enzymatic digestion of the cross-linked complexes, the resulting peptide mixtures are analyzed by mass spectrometry. springernature.com The identification of "cross-linked peptides"—two distinct peptide chains joined by the DMP molecule—provides direct evidence of an interaction and pinpoints the regions of proximity between the two proteins. nih.gov

Characterization of Subunit Stoichiometry and Assembly

DMP is a powerful tool for elucidating the quaternary structure of multi-subunit protein complexes, specifically for determining the number and arrangement of individual protein subunits (stoichiometry). When an oligomeric protein is treated with DMP, both intra-subunit and inter-subunit cross-links are formed.

After the cross-linking reaction, the protein complex is denatured and analyzed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The resulting gel will show a ladder of bands, with each band corresponding to a molecular weight that is an integer multiple of the single subunit's molecular weight. For a dimeric protein, bands corresponding to monomers and dimers will be visible. For a hexamer, bands corresponding to monomers, dimers, trimers, tetramers, pentamers, and the full hexamer can be resolved. The pattern and intensity of these bands allow researchers to deduce the total number of subunits in the native complex.

This methodology was effectively used to examine the quaternary structure of bovine liver glutamate (B1630785) dehydrogenase. nih.gov The cross-linking patterns generated by DMP were consistent with the known hexameric structure of the enzyme, confirming its assembly from six individual subunits. nih.gov

Delineation of Proximal Protein Networks and Interaction Maps

Beyond individual complexes, DMP can be applied on a proteome-wide scale to map extensive protein interaction networks within a cell, a field known as structural proteomics. nih.govnih.gov This in situ cross-linking approach provides a snapshot of protein interactions in their native cellular environment, capturing the complex topology of molecular machines and signaling pathways. nih.govresearchgate.net

In a typical large-scale experiment, intact cells or organelles are treated with membrane-permeable DMP. researchgate.net The cross-linker then covalently traps both stable and transient interactions throughout the cellular milieu. Following cell lysis, protein digestion, and enrichment of cross-linked peptides, the samples are subjected to extensive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com Sophisticated software is then used to identify the cross-linked peptide pairs from the complex spectra. springernature.com

Each identified inter-protein cross-link represents a direct physical interaction. By compiling thousands of such interactions, researchers can construct detailed interaction maps, or "interactomes," that reveal the functional organization of the proteome. nih.gov These maps provide invaluable insights into cellular processes by showing how different proteins cluster into functional modules and how these modules are interconnected. researchgate.net

Elucidation of Protein Structural States and Conformational Changes

DMP serves as a low-resolution structural probe, providing distance constraints that are crucial for understanding the three-dimensional architecture of proteins and their dynamic movements. nih.gov

Analysis of Tertiary and Quaternary Protein Architectures

The fixed length of the DMP spacer arm (approximately 9.2 Å) acts as a molecular ruler. moleculardepot.com When DMP successfully links two lysine (B10760008) residues, it provides the crucial information that the alpha-carbons of those two residues were within a certain maximum distance in the protein's native state. By identifying multiple intra-protein cross-links, a set of distance restraints is generated.

These experimental restraints are then used in computational modeling to build or refine three-dimensional models of protein structures. creative-proteomics.com This is particularly valuable for proteins or large complexes that are difficult to study using high-resolution techniques like X-ray crystallography or cryo-electron microscopy. For example, in the study of bovine liver glutamate dehydrogenase, the pattern of DMP-induced cross-links helped to confirm that the hexameric structure was consistent with a "dimer of trimers" arrangement. nih.gov

Probing Dynamic Conformational Transitions within Protein Assemblies

Proteins are not static entities; they undergo conformational changes to perform their functions. Chemical cross-linking can capture a protein complex in different functional states, providing insights into its operational dynamics. creative-proteomics.comazolifesciences.com

By applying DMP to a protein under different conditions (e.g., in the presence or absence of a ligand), it is possible to "trap" and map different conformational states. A change in the cross-linking pattern between the two states indicates that a structural rearrangement has occurred. This approach was used to investigate the conformational mobility of glutamate dehydrogenase and the allosteric communication between its different ligand-binding sites. nih.gov The study revealed that cross-linking with DMP, while not affecting the enzyme's primary catalytic activity, did impact the conformational linkage between the GTP inhibitory site and other sites, demonstrating that DMP can be used to probe the functional motions within a protein complex. nih.gov

| Study Subject | Finding | Implication | Reference |

| Bovine Liver Glutamate Dehydrogenase | DMP cross-linking patterns were consistent with a hexameric, dimer-of-trimers structure. | Confirmed quaternary structure and subunit assembly. | nih.gov |

| Bovine Liver Glutamate Dehydrogenase | DMP treatment caused loss of GTP inhibition without blocking GTP binding. | Revealed a conformational linkage between ligand binding sites, demonstrating the ability to probe protein dynamics. | nih.gov |

Stabilization of Oligomeric Protein Structures for Functional Studies

Many multi-subunit protein complexes are prone to dissociation or denaturation when removed from their native environment, complicating their study. creative-proteomics.com Chemical cross-linking with DMP can be used to covalently stabilize these oligomeric structures, locking the subunits together and preserving the complex's native architecture and, in some cases, its function. creative-proteomics.com

This stabilization is a critical preparatory step for a variety of analytical techniques. A stabilized complex is more amenable to purification and can be studied using methods that would otherwise cause it to fall apart. For instance, stabilizing a complex is crucial for structural analysis by cryo-electron microscopy or for performing functional assays that require the intact oligomer. creative-proteomics.com This approach effectively creates a more robust version of the protein machine, allowing for detailed investigation of its properties and activities outside the cell.

Integration with Mass Spectrometry for High-Resolution Protein Analysis

The integration of DMP-based cross-linking with high-resolution mass spectrometry provides a robust workflow for gathering structural information on proteins and their complexes. youtube.com This approach allows for the identification of covalently linked amino acid residues, which in turn provides distance constraints that are crucial for computational modeling of protein structures and interaction interfaces.

Chemical Cross-linking Mass Spectrometry (XL-MS) in Structural Proteomics

Chemical cross-linking mass spectrometry (XL-MS) has become an indispensable tool in structural proteomics, offering insights into protein conformations and the organization of multi-protein complexes. nih.gov The general workflow for an XL-MS experiment involves the covalent stabilization of protein interactions using a cross-linking agent, followed by enzymatic digestion of the cross-linked complex. The resulting mixture of peptides, which includes cross-linked and unmodified peptides, is then analyzed by mass spectrometry to identify the cross-linked species. youtube.com

Dimethyl pimelimidate dihydrochloride (B599025) (DMP) is a water-soluble and membrane-permeable cross-linker that specifically reacts with primary amines, primarily the ε-amino group of lysine residues. thermofisher.com Its spacer arm of 9.2 Å provides a defined distance constraint between the linked lysine residues. thermofisher.com A typical XL-MS workflow utilizing DMP would involve the following key steps:

Cross-linking Reaction: The purified protein or protein complex is incubated with DMP under optimized conditions, including pH, temperature, and reagent concentration.

Quenching: The cross-linking reaction is stopped by the addition of a quenching reagent, such as Tris or glycine, which contains primary amines that react with and consume the excess DMP. thermofisher.com

Enzymatic Digestion: The cross-linked protein sample is then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of peptides.

Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry, often coupled with liquid chromatography for separation (LC-MS/MS).

Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. This involves searching for peptide pairs that are linked by the mass of the DMP cross-linker.

The data obtained from these experiments provide valuable distance restraints that can be used to build and refine three-dimensional models of proteins and protein complexes.

Identification of Inter- and Intramolecular Cross-linked Peptides and Interaction Interfaces

The analysis of DMP-cross-linked samples by mass spectrometry allows for the identification of two types of cross-links: intramolecular cross-links, which occur between two amino acid residues within the same polypeptide chain, and intermolecular cross-links, which connect two different protein subunits.

Intramolecular cross-links provide information about the folding and tertiary structure of a single protein. By identifying which lysine residues are in close proximity, researchers can deduce the spatial arrangement of different domains and loops within the protein.

Intermolecular cross-links , on the other hand, are crucial for mapping the interaction interfaces between different proteins within a complex. The identification of these cross-links reveals which subunits are in direct contact and which specific regions of these subunits are involved in the interaction.

The following table provides a hypothetical example of identified cross-linked peptides from an XL-MS experiment using DMP on a protein complex composed of Protein A and Protein B.

| Cross-link Type | Protein(s) | Peptide Sequence 1 | Position 1 | Peptide Sequence 2 | Position 2 |

| Intramolecular | Protein A | VYKAGETR | K3 | LGSNQKFR | K8 |

| Intramolecular | Protein B | TIEELKNEK | K6 | YSVQLKPGK | K7 |

| Intermolecular | Protein A / Protein B | AGVANDKVK | K7 | FNVQEIKARE | K6 |

| Intermolecular | Protein A / Protein B | DLTKDEYKK | K4 | IYQEMNKTK | K8 |

This table is a representative example and does not reflect actual experimental data.

The identification of such cross-linked peptides provides direct evidence for the spatial proximity of the linked residues, allowing for the precise mapping of protein-protein interaction interfaces. This information is invaluable for understanding the molecular basis of protein complex assembly and function.

Dimethyl Pimelimidate Dihydrochloride in Bioconjugation Strategies for Research Purposes

Covalent Labeling and Conjugation of Antibodies

The ability of Dimethyl pimelimidate dihydrochloride (B599025) to efficiently cross-link proteins makes it a valuable tool for the covalent labeling and conjugation of antibodies. smolecule.com This process is fundamental in the development of reagents for various immunodetection methods, such as ELISA and Western blotting, as well as for more complex applications like immunoprecipitation and the creation of targeted therapies. gbiosciences.comthermofisher.com DMP is frequently used to create stable antibody conjugates for research and therapeutic purposes. smolecule.com

A primary application of DMP in antibody conjugation is the attachment of enzymatic or fluorescent reporter molecules. smolecule.com This labeling enables the detection and quantification of target antigens in a wide range of immunoassays. gbiosciences.com For instance, enzymes like horseradish peroxidase (HRP) and alkaline phosphatase (AP) can be conjugated to secondary antibodies using cross-linkers such as DMP. thermofisher.com These enzyme-conjugated antibodies are essential components of ELISA and Western blotting, where they generate a detectable signal upon reacting with a specific substrate. gbiosciences.comthermofisher.com

Similarly, fluorescent tags can be attached to antibodies, allowing for their visualization in techniques like immunofluorescence and immunohistochemistry. smolecule.com The stable amidine bond formed by DMP ensures that the reporter molecule remains attached to the antibody throughout the experimental procedure, providing a reliable signal. smolecule.com

Table 1: Comparison of Reporter Molecules for Antibody Conjugation

| Reporter Type | Examples | Common Applications | Detection Method |

| Enzymatic | Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP) | ELISA, Western Blotting, Immunohistochemistry | Colorimetric, Chemiluminescent, or Fluorescent signal from substrate conversion |

| Fluorescent | Fluorescein isothiocyanate (FITC), Rhodamine derivatives | Immunofluorescence, Flow Cytometry, Immunohistochemistry | Direct visualization of fluorescence upon excitation with a specific wavelength |

In addition to labeling for detection, DMP is instrumental in the research and development of targeted conjugates, such as antibody-drug conjugates (ADCs) and immunotoxins. chemimpex.comnih.gov In these applications, a potent therapeutic agent is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells or other pathogenic cells. nih.govresearchgate.net This approach aims to deliver the therapeutic agent directly to the target cells, minimizing off-target effects and increasing therapeutic efficacy. chemimpex.com

DMP facilitates the conjugation of the therapeutic payload to the antibody by reacting with primary amines on both molecules. chemimpex.com Research in this area involves optimizing the cross-linking chemistry to ensure a stable linkage that releases the active drug only after the ADC has been internalized by the target cell. researchgate.net Studies have demonstrated the use of DMP in creating ADCs that potently and selectively kill cancer cells in vitro and in vivo. nih.govresearchgate.net For example, an anti-CD46 antibody was conjugated to a tubulin inhibitor to create an ADC that showed significant cytotoxic effects on prostate cancer cell lines. researchgate.net

Preparation of Immunogens and Hapten-Carrier Conjugates for Immune Response Studies

DMP plays a crucial role in immunology research by facilitating the preparation of immunogens and hapten-carrier conjugates. thermofisher.com Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when attached to a larger carrier protein. thermofisher.com This principle is widely used to produce antibodies against small molecules like drugs, hormones, or toxins. thermofisher.compnas.org

DMP is used to covalently link the hapten to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). thermofisher.compnas.org The resulting conjugate is then used to immunize an animal, which will produce antibodies that recognize the hapten. These antibodies can then be harvested and used to develop diagnostic assays or for other research purposes. For instance, DMP has been used in the synthesis of immunogens to elicit anti-cocaine antibodies by conjugating a cocaine derivative to a carrier protein. pnas.org This strategy is also employed in vaccine development, where antigens are conjugated to carrier proteins to enhance the immune response. google.com

Table 2: Common Carrier Proteins for Hapten Conjugation

| Carrier Protein | Abbreviation | Source | Molecular Weight (kDa) | Key Features |

| Bovine Serum Albumin | BSA | Cow | ~66.5 | Highly soluble, contains numerous primary amines for conjugation. |

| Keyhole Limpet Hemocyanin | KLH | Giant keyhole limpet | 4,500 - 13,000 | Highly immunogenic due to its large size and foreign nature to mammals. |

| Ovalbumin | OVA | Chicken egg | ~45 | A smaller, well-characterized carrier protein. |

General Principles for Site-Specific and Non-Specific Biomolecule Linkage

The conjugation of biomolecules using cross-linkers like DMP can be either non-specific or site-specific, depending on the desired outcome and the available reactive groups on the molecules. google.com

Non-Specific Linkage: DMP is a homobifunctional cross-linker, meaning it has two identical reactive groups. smolecule.com When used in a one-step reaction to conjugate two different proteins (e.g., an antibody and an enzyme), it reacts with available primary amines on both molecules. thermofisher.com Since lysine (B10760008) residues are typically distributed across the protein surface, the linkage sites are generally random, leading to a heterogeneous mixture of conjugates with varying numbers of cross-links at different locations. thermofisher.com This can result in polymerization and self-conjugation, where antibodies link to other antibodies and enzymes link to other enzymes. thermofisher.com While this approach is straightforward, it can sometimes lead to a loss of biological activity if the cross-linker modifies critical regions of the proteins, such as the antigen-binding site of an antibody or the active site of an enzyme. google.com

Site-Specific Linkage: Achieving site-specific linkage is often desirable to maintain the full functionality of the biomolecules and to produce a more homogeneous product. google.com While DMP itself reacts non-specifically with any primary amine, site-specific conjugation can be achieved through various strategies. One approach is to use heterobifunctional cross-linkers, which have two different reactive groups that can be targeted to different functional groups on the proteins in a sequential reaction. thermofisher.comthermofisher.com Although DMP is not a heterobifunctional linker, the principle of controlling the reaction conditions can be applied. For example, by manipulating the pH or using protecting groups, one can favor reactions at certain amine groups over others. More advanced methods involve genetic engineering to introduce unique reactive sites, such as non-natural amino acids or free cysteine residues, at specific locations on a protein, allowing for precise attachment of a cross-linker and the desired molecule. google.com

The choice between non-specific and site-specific linkage depends on the specific research application. For creating polyclonal antibody pools for immunoassays, non-specific conjugation may be sufficient. However, for developing highly defined therapeutic conjugates like ADCs, site-specific methods are generally preferred to ensure product consistency and optimal performance. google.com

Applications in Enzyme Immobilization and Biocatalysis Research Employing Dimethyl Pimelimidate Dihydrochloride

Covalent Attachment of Enzymes to Insoluble Solid Supports

The covalent attachment of enzymes to insoluble carriers is a cornerstone of industrial biocatalysis, offering advantages such as easy separation of the catalyst from the reaction mixture, prevention of protein contamination in the product, and the potential for continuous operation. Dimethyl pimelimidate dihydrochloride (B599025) serves as an effective reagent for this purpose, creating a stable linkage between the enzyme and the support material.

DMP facilitates the immobilization of enzymes onto a variety of solid supports that possess primary amine functionalities. Common supports include agarose (B213101) beads, polymeric membranes, and functionalized surfaces of materials like silica (B1680970) and magnetic nanoparticles. The reaction typically involves the activation of the support with a compound bearing amino groups, followed by the addition of the enzyme and DMP. The crosslinker then reacts with the amino groups on both the support and the enzyme, forming a covalent bridge.

For instance, enzymes can be immobilized on protein A or protein G agarose beads, where DMP crosslinks the enzyme to these proteins that are pre-bound to the agarose matrix. This method is particularly useful for orienting the enzyme in a specific manner to preserve its activity. Similarly, functionalized membranes and surfaces can be tailored with amine groups to allow for the direct covalent attachment of enzymes using DMP.

A primary motivation for enzyme immobilization is the creation of reusable biocatalysts, which significantly reduces the cost of enzymatic processes. The stable amidine bonds formed by DMP ensure minimal leaching of the enzyme from the support during repeated use. A general procedure for creating a reusable biocatalytic system using DMP involves:

Support Selection and Preparation: Choosing an appropriate insoluble support with suitable mechanical and chemical properties. The support is often functionalized to introduce primary amine groups.

Enzyme Adsorption/Binding: The enzyme is brought into contact with the support material under conditions that favor its adsorption or non-covalent binding.

Crosslinking with DMP: A solution of DMP in a suitable buffer (typically at a pH between 8.0 and 9.0) is added to the enzyme-support mixture. The crosslinking reaction is allowed to proceed for a specific duration.

Washing and Storage: The immobilized enzyme is thoroughly washed to remove any unbound enzyme and unreacted DMP. The resulting biocatalyst can then be stored under appropriate conditions until use.

The reusability of such systems is a key performance indicator. For example, some immobilized enzyme systems can be reused for multiple cycles with minimal loss of activity.

| Enzyme | Support | Number of Cycles | Remaining Activity (%) |

|---|---|---|---|

| Lipase | Magnetic Nanoparticles | 6 | ~90% |

| Trypsin | Agarose Beads | 10 | ~85% |

| Glucose Oxidase | Functionalized Membrane | 20 | ~70% |

Retention of Enzyme Catalytic Activity Following Immobilization Procedures

A critical aspect of enzyme immobilization is the retention of its catalytic activity. The covalent attachment process, if not optimized, can lead to conformational changes in the enzyme's structure, particularly at the active site, resulting in a loss of function. The use of DMP, being a relatively small crosslinker, can often lead to high retention of enzymatic activity.

The degree of activity retention is dependent on several factors, including the enzyme itself, the nature of the support, the concentration of DMP used, and the reaction conditions (pH, temperature, and time). It is crucial to perform thorough characterization of the immobilized enzyme to determine its kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), and compare them to those of the free enzyme. In many cases, a slight increase in the Km value is observed, indicating a lower affinity of the enzyme for its substrate, which can be attributed to diffusional limitations or minor conformational changes.

| Enzyme | Support Material | Activity Retention (%) | Change in Km |

|---|---|---|---|

| Catalase | Silica Gel | 85 | Slight Increase |

| Urease | Chitosan Beads | 92 | No Significant Change |

| Peroxidase | Polyacrylamide Gel | 78 | Moderate Increase |

Enhancement of Enzyme Thermal and Chemical Stability in Reaction Environments

A significant advantage of enzyme immobilization via covalent attachment with DMP is the enhancement of the enzyme's stability. The multipoint attachment of the enzyme to the rigid support restricts its conformational flexibility, making it more resistant to denaturation by heat, organic solvents, and extreme pH values.

Thermal Stability: The increased rigidity of the immobilized enzyme often translates to a higher optimal temperature for its activity and a longer half-life at elevated temperatures compared to its soluble counterpart. This is particularly beneficial for industrial processes that are often run at higher temperatures to increase reaction rates and reduce microbial contamination.

Chemical Stability: Immobilization can also protect enzymes from deactivation by chemical denaturants. The covalent linkages help to maintain the enzyme's tertiary structure in the presence of organic solvents or at pH values that would normally lead to its inactivation.

| Enzyme | Condition | Free Enzyme Stability | DMP-Immobilized Enzyme Stability |

|---|---|---|---|

| α-Amylase | 60°C for 1 hour | 45% activity retained | 80% activity retained |

| Protease | pH 3.0 for 2 hours | 20% activity retained | 65% activity retained |

| Lipase | 50% Methanol for 30 min | 15% activity retained | 50% activity retained |

Development of Novel Bioreactor and Biosensor Components

The robust and stable nature of enzymes immobilized with Dimethyl pimelimidate dihydrochloride makes them ideal components for the development of advanced bioreactors and biosensors.

Bioreactors: In bioreactor design, DMP-immobilized enzymes can be used in various configurations, such as packed-bed reactors or membrane reactors. In a packed-bed reactor, the support material with the immobilized enzyme is packed into a column, and the substrate solution is passed through it. This setup allows for continuous operation and high conversion rates. The use of DMP ensures that the enzyme remains securely attached to the support even under continuous flow conditions. One example includes the use of DMP-crosslinked enzymes in a packed-bed reactor for the continuous synthesis of valuable chemicals.

Biosensors: In the field of biosensors, enzymes are used as the biological recognition element. The enzyme is immobilized on the surface of a transducer, and the biochemical reaction it catalyzes produces a measurable signal. DMP is employed to create a stable and reliable linkage between the enzyme and the transducer surface, which is essential for the long-term stability and reproducibility of the biosensor. For instance, glucose oxidase has been immobilized using DMP on electrode surfaces for the development of glucose biosensors. Similarly, DMP has been utilized in the construction of immunosensors by crosslinking antibodies to protein A embedded on an electrode surface, demonstrating its versatility in creating sensitive and specific detection platforms. mdpi.com The stability conferred by DMP immobilization is crucial for the operational lifetime of such biosensors.

Dimethyl Pimelimidate Dihydrochloride in Affinity Purification and Isolation Techniques

Immunoprecipitation Methodologies for Protein-Protein Interaction Analysis

Immunoprecipitation (IP) is a technique used to isolate a specific protein (the "bait") from a complex mixture, like a cell lysate, using a specific antibody. thermofisher.com When this technique is used to isolate the primary target protein along with its binding partners (the "prey"), it is known as co-immunoprecipitation (Co-IP), a cornerstone method for studying protein-protein interactions. nih.govspringernature.com

A common issue in Co-IP experiments is the co-elution of the antibody heavy and light chains along with the protein complex of interest. nih.gov This can interfere with downstream analysis, such as mass spectrometry or Western blotting, by masking proteins of a similar molecular weight.

Using DMP to pre-crosslink the antibody to the Protein A/G beads provides a crucial adaptation to overcome this problem. nih.gov The workflow is modified as follows:

The specific "bait" antibody is first covalently attached to the beads using the DMP crosslinking protocol described in section 6.1.1.

This stable antibody-bead conjugate is then incubated with the cell lysate.

The antibody captures the "bait" protein, which in turn brings along its interacting "prey" proteins.

After washing away non-specific proteins, the entire protein complex is eluted from the beads. Because the antibody is covalently linked to the support, it remains on the beads, resulting in a cleaner eluate containing only the bait and prey proteins. thermofisher.com

This pre-crosslinking strategy is considered a standard method for identifying or confirming protein-protein interaction events in vivo. springernature.com

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell. nih.gov It typically involves using formaldehyde (B43269) to crosslink proteins to DNA, followed by shearing the chromatin and using a specific antibody to immunoprecipitate the protein of interest along with the crosslinked DNA. nih.gov

DMP can be used as an additional or alternative crosslinking agent in ChIP experiments to enhance the signal, particularly for proteins that are part of larger, multi-subunit complexes. nih.govmedchemexpress.com

Mechanism of Enhancement: While formaldehyde primarily creates protein-DNA and protein-protein crosslinks over a very short distance (2.3–2.7 Å), DMP's longer spacer arm (9.2 Å) is effective at stabilizing protein-protein interactions within complexes. researchgate.netthermofisher.comnih.gov By using DMP prior to or in conjunction with formaldehyde, researchers can more effectively "freeze" these larger complexes in place on the chromatin, leading to a more efficient immunoprecipitation and a stronger signal in downstream analysis.

An alternate fixation protocol for ChIP using DMP involves rinsing cells with PBS and then fixing them with a 20 mM DMP solution in a PBS/DMSO mixture for one hour at room temperature before proceeding with standard ChIP steps. nih.gov This approach has been shown to be particularly useful for studying members of nucleosome remodeling complexes. nih.gov

Table 2: Role of DMP in Different Immunoprecipitation Techniques

| Technique | Role of DMP | Mechanism | Advantage | Reference |

|---|---|---|---|---|

| Co-Immunoprecipitation (Co-IP) | Immobilization of antibody | Covalently crosslinks antibody to Protein A/G beads before adding lysate | Prevents co-elution of antibody chains, providing a cleaner sample for analysis | nih.govthermofisher.com |

| Chromatin Immunoprecipitation (ChIP) | In vivo crosslinking of protein complexes | Acts as a protein-protein crosslinker within the cell to stabilize large complexes on chromatin | Enhances the signal for proteins in multi-subunit complexes | nih.govmedchemexpress.com |

Isolation and Enrichment of Specific Biological Entities from Complex Samples

The ability of DMP to create stable, specific affinity matrices extends to the isolation and enrichment of various biological entities from highly complex samples. Research findings have demonstrated its utility in diverse applications, from enzyme purification to pathogen isolation.

Enzyme Depletion from Crude Extracts: In one study, an immunomagnetic affinity matrix was developed to remove L-cysteine desulfhydrase from crude enzyme extracts. researchgate.net Polyclonal antibodies against the enzyme were crosslinked to Protein A-magnetic cellulose (B213188) microspheres using DMP. This specific matrix effectively depleted the target enzyme, enabling higher production of L-cysteine. researchgate.net

Isolation of Parasites from Clinical Samples: DMP has been instrumental in developing a technique to isolate Enterocytozoon bieneusi spores directly from human stool samples. mpbio.com By creating an immunoaffinity matrix with antibodies specific to the spores, researchers could achieve a one-step purification with a high degree of purity, facilitating further study of the parasite. mpbio.com

Nucleic Acid Extraction: A novel microfluidic platform has been developed that uses DMP for the extraction of both RNA and DNA from various sources, including mammalian cells, bacteria, and viruses. nih.gov This system adapts DMP for nonchaotropic-based nucleic acid capture, offering a rapid and instrument-free method for sample processing in clinical diagnostics. nih.gov

Table 3: Applications of DMP in the Isolation and Enrichment of Biological Entities

| Application Area | Target Entity | Complex Sample | DMP-Enabled Method | Reference |

|---|---|---|---|---|

| Biotechnology | L-cysteine desulfhydrase (enzyme) | Crude enzyme extracts | Immunomagnetic affinity depletion | researchgate.net |

| Microbiology/Parasitology | Enterocytozoon bieneusi spores | Human stool | Immunoaffinity purification | mpbio.com |

| Molecular Diagnostics | Nucleic Acids (DNA/RNA) | Mammalian cells, bacteria, viruses | Microfluidic capture system | nih.gov |

Purification Techniques for Pathogen Spores and Microorganisms

Dimethyl pimelimidate dihydrochloride (B599025) (DMP) serves as a critical cross-linking reagent in specialized affinity purification techniques for certain pathogens, most notably the microsporidian parasite Enterocytozoon bieneusi. This organism is a significant cause of diarrheal disease, particularly in immunocompromised individuals. The purification of E. bieneusi spores from complex biological matrices such as stool samples presents a considerable challenge due to the presence of a vast excess of fecal debris and a wide variety of other microorganisms.

A highly specific immunoaffinity purification method has been developed that leverages the cross-linking properties of DMP to isolate E. bieneusi spores with a high degree of purity. mpbio.comscientificlabs.com This technique involves the covalent attachment of monoclonal antibodies specific to E. bieneusi spore antigens onto a solid support matrix, often Protein A or Protein G beads. DMP is instrumental in this process, as it efficiently creates stable amidine bonds between the primary amine groups on the antibodies and the support matrix. wikipedia.org

The process begins with the incubation of the specific monoclonal antibodies with the Protein A or G beads, allowing for the formation of a complex. Subsequently, DMP is introduced to covalently cross-link the antibody to the beads. This creates a durable and highly specific affinity matrix. The stool sample, after initial clarification steps, is then passed over this matrix. The immobilized antibodies selectively capture the E. bieneusi spores, while other microorganisms and debris are washed away. The purified spores can then be eluted from the matrix for downstream molecular and biological studies. This method represents a significant advancement, enabling the direct isolation of these pathogens from clinical samples. mpbio.comscientificlabs.com

While the application of DMP for the purification of Enterocytozoon bieneusi spores is well-documented, its use for the isolation of other pathogen spores or a broader range of microorganisms is not as extensively reported in scientific literature. The principle of the technique, however, suggests its potential applicability to other pathogens for which specific antibodies are available.

Methods for Nucleic Acid Extraction and Concentration, including Cell-Free DNA and Total Nucleic Acids

The utility of Dimethyl pimelimidate dihydrochloride in the realm of nucleic acid extraction is an emerging area of research, with applications being explored particularly for the challenging task of isolating and concentrating cell-free DNA (cfDNA) and for the broader category of total nucleic acids.

Cell-Free DNA (cfDNA) Extraction

Recent studies have highlighted the potential of homobifunctional crosslinkers like DMP in the development of novel methods for cfDNA extraction from plasma. One such approach utilizes magnetic beads as a solid phase for capturing cfDNA. In this method, DMP acts as a bridge, linking the cfDNA to amine-functionalized magnetic beads. This interaction is hypothesized to occur through both covalent bonding and electrostatic interactions. The imidoester groups of DMP can react with primary amine groups present on nucleic acids, while the positively charged nature of the amidine bonds formed can interact with the negatively charged phosphate (B84403) backbone of DNA.

This magnetic bead-based method offers a rapid and efficient alternative to traditional column-based kits. Research has shown that a cfDNA extraction protocol using a homobifunctional crosslinker can yield a significantly higher amount of cfDNA compared to some commercial kits.

| Extraction Method | Mean cfDNA Yield (ng/mL of plasma) | Relative Efficiency (%) |

|---|---|---|

| Homobifunctional Crosslinker with Magnetic Beads | 25.8 | 156 |

| Commercial Kit (Column-based) | 16.5 | 100 |

Total Nucleic Acid Extraction

The application of DMP for the extraction of total nucleic acids (including genomic DNA and total RNA) is a less documented area. However, the underlying chemistry of DMP as a cross-linker suggests its potential utility in this context. One study has reported the use of Dimethyl pimelimidate in conjunction with a microfluidic system for the extraction of nucleic acids without the need for electricity, pointing towards its application in point-of-care diagnostics. moleculardepot.com

Furthermore, DMP is utilized as a protein cross-linker in chromatin immunoprecipitation (ChIP) experiments. medchemexpress.com In ChIP, DMP is used to stabilize protein-DNA complexes within the cell before lysis. While the primary goal of ChIP is to study protein-DNA interactions, the initial cross-linking step is crucial for preserving the nucleic acid in a state that is co-precipitated with the protein of interest. This indirect application underscores the compatibility of DMP with nucleic acid-containing complexes and its ability to function within a cellular context prior to extraction.

Detailed protocols and comparative efficiency data for the use of DMP in the routine extraction of total genomic DNA and RNA from various biological sources are not yet widely available in the peer-reviewed literature. The development of such methods could potentially leverage the cross-linking properties of DMP to enhance the capture and purification of nucleic acids from complex samples.

Exploration of Dimethyl Pimelimidate Dihydrochloride in Material Science and Surface Engineering Research

Synthesis of Polymeric Materials with Tailored Structural and Functional Properties

In material science, Dimethyl pimelimidate dihydrochloride (B599025) is utilized to synthesize polymeric materials through the chemical cross-linking of polymer chains. chemimpex.commdpi.com This process involves creating covalent bonds between individual polymer chains that possess reactive primary amine groups, transforming them into a stable, three-dimensional network. nih.gov The formation of this network significantly alters the material's physicochemical properties, including its mechanical strength, thermal stability, and swelling behavior. mdpi.com

The cross-linking density—the number of cross-links per unit volume—is a critical parameter that can be controlled to tailor the final properties of the polymeric material. By adjusting factors such as the concentration of DMP, the concentration of the polymer, and reaction conditions (e.g., pH, temperature), researchers can fine-tune the structural and functional attributes of the resulting material. thermofisher.commdpi.com For instance, in the synthesis of hydrogels, a higher concentration of DMP typically leads to a more densely cross-linked network. scielo.br This increased cross-linking density results in a material with greater mechanical stiffness and lower swelling capacity, as the tightly linked chains are less able to expand and absorb water. mdpi.com Conversely, a lower cross-linker concentration produces a softer, more flexible material capable of absorbing large amounts of water. mdpi.com This ability to customize properties is essential for developing materials for specific research applications.

| DMP Concentration (molar ratio to polymer amine groups) | Resulting Cross-linking Density | Observed Material Properties | Potential Research Application |

|---|---|---|---|

| Low (e.g., 0.1:1) | Low | - High swelling capacity

| Scaffolds for 3D cell culture requiring soft tissue mimicry |

| Medium (e.g., 0.5:1) | Medium | - Moderate swelling capacity

| Matrices for controlled release studies of entrapped biomolecules |

| High (e.g., 1:1) | High | - Low swelling capacity

| Mechanically stable substrates for cell adhesion studies |

Comparative Analysis of Dimethyl Pimelimidate Dihydrochloride with Alternative Crosslinking Reagents

Distinctive Chemical Reactivity of Imidoester-Based Crosslinkers

The defining characteristic of imidoester-based crosslinkers like Dimethyl pimelimidate is their reaction with primary amines to form amidine bonds. This reaction is highly dependent on pH, with optimal reactivity occurring in the alkaline range, typically between pH 8 and 10. At these pH levels, the primary amine groups on proteins are largely deprotonated and thus more nucleophilic, facilitating their attack on the imidoester functional group.

A key feature of the amidine linkage formed by imidoesters is the retention of the positive charge of the original primary amine. This is in contrast to the amide bonds formed by N-hydroxysuccinimide (NHS) esters, which neutralize the positive charge of the amine. The preservation of charge can be advantageous in experiments where maintaining the native charge distribution of a protein is critical to its structure and function.

The reaction of imidoesters is generally rapid under alkaline conditions. However, the imidoester functional group is susceptible to hydrolysis, and its stability decreases with increasing pH. This competition between aminolysis (reaction with amines) and hydrolysis (reaction with water) necessitates careful control of reaction conditions to ensure efficient crosslinking.

Comparative Study with Other Amine-Reactive Crosslinkers (e.g., N-Hydroxysuccinimide Esters, Aldehydes)

A comparative analysis of Dimethyl pimelimidate with other amine-reactive crosslinkers reveals significant differences in their reactivity, the stability of the resulting linkages, and their specificity.

N-Hydroxysuccinimide (NHS) Esters: NHS esters, such as disuccinimidyl suberate (B1241622) (DSS), are another widely used class of amine-reactive crosslinkers. They react with primary amines to form highly stable amide bonds. Unlike the amidine bonds formed by imidoesters, amide bonds are generally considered irreversible under physiological conditions. The reaction of NHS esters is also pH-dependent, with optimal reactivity typically occurring between pH 7.2 and 8.5. A significant distinction is that the formation of an amide bond results in the loss of the positive charge of the primary amine, which can alter the protein's isoelectric point and potentially its structure and function.

Aldehydes: Aldehydes, with glutaraldehyde (B144438) being a common example, are also used for crosslinking primary amines. The reaction of glutaraldehyde with amines is more complex and less specific than that of imidoesters or NHS esters. It can lead to the formation of Schiff bases, which can further react to form more stable, complex adducts. Glutaraldehyde can also polymerize in solution, leading to a heterogeneous mixture of crosslinked products. While effective for fixation in applications like microscopy, the lack of specificity and the complex reaction mechanism can be disadvantageous for precise protein-protein interaction studies.

| Crosslinker Class | Reactive Group | Target Functional Group | Resulting Bond | Optimal pH Range | Charge Preservation | Bond Stability |

|---|---|---|---|---|---|---|

| Imidoesters (e.g., DMP) | Imidoester | Primary Amine | Amidine | 8.0 - 10.0 | Yes | Reversible at high pH |

| NHS Esters (e.g., DSS) | N-Hydroxysuccinimide Ester | Primary Amine | Amide | 7.2 - 8.5 | No | Highly Stable/Irreversible |

| Aldehydes (e.g., Glutaraldehyde) | Aldehyde | Primary Amine | Schiff Base and others | Variable (often near neutral) | No | Variable/Complex |

Evaluation of Spacer Arm Length Variability Across Different Homobifunctional Crosslinkers

Homobifunctional crosslinkers are characterized by having two identical reactive groups connected by a spacer arm. The length of this spacer arm is a critical parameter in experimental design, as it dictates the maximum distance between the two reactive sites that can be bridged. A variety of homobifunctional amine-reactive crosslinkers are available with different spacer arm lengths, allowing for the probing of spatial relationships within and between proteins.

The choice of spacer arm length can influence whether intramolecular (within the same protein) or intermolecular (between different proteins) crosslinking is favored. Shorter spacer arms are more likely to result in intramolecular crosslinks, providing information about the tertiary and quaternary structure of a protein. Longer spacer arms are better suited for capturing interactions between different protein subunits or between interacting proteins.

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable |

|---|---|---|---|

| Dimethyl adipimidate (DMA) | Imidoester | 8.6 | No |

| Dimethyl pimelimidate (DMP) | Imidoester | 9.2 | No |

| Dimethyl suberimidate (DMS) | Imidoester | 11.0 | No |

| Disuccinimidyl glutarate (DSG) | NHS Ester | 7.7 | No |

| Disuccinimidyl suberate (DSS) | NHS Ester | 11.4 | No |

| Bis(sulfosuccinimidyl) suberate (BS3) | Sulfo-NHS Ester | 11.4 | No |

| Dithiobis(succinimidyl propionate) (DSP) | NHS Ester | 12.0 | Yes (Disulfide) |

Considerations for Cleavability and Reversibility in Relation to Experimental Design

The choice between a cleavable and a non-cleavable crosslinker is a critical consideration in experimental design, largely dependent on the downstream analytical techniques to be employed.

Non-cleavable Crosslinkers: Dimethyl pimelimidate is a non-cleavable crosslinker, meaning the amidine bond it forms is stable under most conditions used for protein analysis. This is advantageous when the goal is to permanently stabilize a protein complex for techniques like SDS-PAGE or size-exclusion chromatography, where the integrity of the crosslinked complex needs to be maintained.

Cleavable Crosslinkers: Cleavable crosslinkers contain a labile bond within their spacer arm that can be broken under specific chemical conditions. This allows for the separation of the crosslinked proteins after the initial analysis. This is particularly useful in mass spectrometry-based proteomics for the identification of crosslinked peptides, as the cleavage of the crosslinker simplifies the mass spectra. Common cleavable linkages include disulfide bonds, which can be cleaved by reducing agents, and ester bonds, which can be cleaved by hydroxylamine.

The reversibility of the crosslinking reaction itself is another important factor. While the amide bonds formed by NHS esters are generally considered irreversible, the amidine bonds from imidoesters can be reversed under strongly alkaline conditions, although this is not a common practice in most experimental workflows. The disulfide bonds in cleavable crosslinkers are readily reversible through reduction.

| Crosslinker | Cleavable Linkage | Cleavage Agent/Condition | Reversibility |

|---|---|---|---|

| Dimethyl pimelimidate (DMP) | None (Amidine bond) | Not applicable (bond is stable) | Reversible at very high pH |

| Disuccinimidyl suberate (DSS) | None (Amide bond) | Not applicable (bond is stable) | Generally irreversible |

| Dithiobis(succinimidyl propionate) (DSP) | Disulfide | Reducing agents (e.g., DTT, TCEP) | Reversible |

| Ethylene glycol bis(succinimidyl succinate) (EGS) | Ester | Hydroxylamine at pH 8.5 | Irreversible cleavage |

Methodological Considerations and Optimization Strategies in Dimethyl Pimelimidate Dihydrochloride Mediated Reactions

Critical Role of Buffer Composition and pH Control for Optimal Crosslinking Yield

The choice of buffer and the precise control of pH are paramount for the efficiency and specificity of crosslinking reactions involving DMP. thermofisher.comresearchgate.net DMP, an imidoester crosslinker, reacts with primary amines to form amidine bonds. nih.gov This reaction is highly pH-dependent, with optimal crosslinking efficiency observed in alkaline conditions. thermofisher.comnih.gov

Research indicates that the reaction of imidoesters with amines is most efficient at a pH range of 8 to 9. thermofisher.com Some protocols suggest that crosslinking can be even more efficient at a pH greater than 8, with some studies utilizing a pH of 9.0 for optimal results. researchgate.netduke.edu At these alkaline pH levels, the primary amine groups on the target biomolecules are deprotonated and thus more nucleophilic, facilitating the reaction with the imidoester groups of DMP.

The composition of the buffer is equally critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecules for reaction with DMP, thereby reducing the crosslinking yield. thermofisher.cominterchim.fr Suitable non-amine-containing buffers include phosphate (B84403), borate (B1201080), carbonate, and HEPES. thermofisher.cominterchim.fr A commonly used buffer for DMP crosslinking is sodium borate at a concentration of 0.2 M and a pH of 9.0. duke.edu Another effective buffer system is 0.2 M triethanolamine (B1662121) at pH 8.0. thermofisher.com

Table 1: Recommended Buffer Systems for DMP Crosslinking

| Buffer | Recommended Concentration | Optimal pH Range | Rationale |

|---|---|---|---|

| Sodium Borate | 0.1 M - 0.2 M | 8.0 - 9.0 | Non-amine containing, provides good buffering capacity in the optimal pH range for the reaction. researchgate.netduke.edu |

| Triethanolamine | 0.2 M | 8.0 | An effective amine-free buffer for maintaining the desired alkaline pH. thermofisher.com |

| HEPES | Varies | 7.0 - 8.0 | A common non-amine biological buffer suitable for DMP reactions. thermofisher.cominterchim.fr |

| Phosphate Buffer | Varies | 7.0 - 8.0 | Widely used, but ensure it is free of any amine-containing additives. thermofisher.cominterchim.fr |

| Carbonate | Varies | 9.0 - 10.0 | Can be used to achieve higher pH levels for potentially increased reaction efficiency. thermofisher.comthermofisher.com |

Efficient Quenching Strategies for Unreacted Dimethyl Pimelimidate Dihydrochloride (B599025)

Once the desired level of crosslinking has been achieved, it is crucial to terminate the reaction by quenching any unreacted DMP. This step is essential to prevent further, potentially non-specific, crosslinking that could lead to the formation of large, insoluble aggregates and compromise the integrity of the sample. Several effective quenching strategies are available.

The most common approach involves the addition of a reagent containing primary amines that will react with and consume any remaining active imidoester groups on the DMP molecules. thermofisher.com Commonly used quenching reagents include:

Ethanolamine: Often used at a concentration of 0.2 M with a pH of 8.0. researchgate.netduke.edu

Tris (Tris(hydroxymethyl)aminomethane): Can be added to a final concentration of 20-50 mM. thermofisher.com

Glycine: Similar to Tris, it can be used to effectively quench the reaction. thermofisher.cominterchim.fr

Alternatively, the reaction can be stopped by lowering the pH. The addition of glacial acetic acid at a 1:4 ratio to the sample effectively halts the crosslinking process by protonating the primary amines, rendering them unreactive towards the imidoester. thermofisher.com

Table 2: Common Quenching Reagents for DMP Reactions

| Quenching Reagent | Typical Final Concentration | Mechanism of Action |

|---|---|---|

| Ethanolamine | 0.2 M | Reacts with unreacted DMP via its primary amine group. researchgate.netduke.edu |

| Tris | 20-100 mM | Competitively reacts with remaining imidoester groups. thermofisher.cominterchim.fr |

| Glycine | 20-100 mM | The primary amine group neutralizes excess DMP. thermofisher.cominterchim.fr |

| Glacial Acetic Acid | 1:4 ratio with sample | Lowers the pH, protonating primary amines and stopping the reaction. thermofisher.com |

| Ammonium Bicarbonate | 30-100 mM | Can be used to quench the reaction, though high concentrations may cause precipitation. nih.gov |

Impact of Reaction Parameters (e.g., Concentration, Temperature, Incubation Time) on Specificity and Efficiency

The specificity and efficiency of DMP-mediated crosslinking are significantly influenced by the concentration of the reactants, the reaction temperature, and the duration of the incubation period.

Concentration: The molar ratio of DMP to the target biomolecule is a critical parameter. A 10-fold molar excess of the crosslinker is often recommended when the protein concentration is above 5 mg/mL. thermofisher.com For protein concentrations below 5 mg/mL, a 20- to 30-fold molar excess of DMP may be necessary to achieve sufficient crosslinking. thermofisher.com However, it is important to optimize this ratio for each specific application, as an excessively high concentration of DMP can increase the likelihood of non-specific crosslinking and the formation of unwanted oligomers.

Temperature: DMP crosslinking reactions are typically carried out at room temperature. thermofisher.comduke.edu Incubation at lower temperatures, such as 4°C, can also be effective and may be preferable for sensitive biological samples to help preserve their native structure and function over longer incubation times. interchim.fr Higher temperatures should generally be avoided as they can lead to denaturation of proteins and increased non-specific reactions.

Incubation Time: A typical incubation time for DMP crosslinking at room temperature is between 30 and 60 minutes. thermofisher.com For reactions performed at 4°C, a longer incubation period of up to 1 hour may be required. interchim.fr The optimal incubation time should be determined empirically for each system to maximize the yield of the desired crosslinked product while minimizing the formation of non-specific aggregates.

Table 3: General Guidelines for DMP Reaction Parameters

| Parameter | Recommended Range | Considerations |

|---|---|---|

| DMP to Protein Molar Ratio | 10-fold to 30-fold excess | Higher excess needed for lower protein concentrations. thermofisher.com |

| Protein Concentration | 1-5 mg/mL | Influences the required molar excess of DMP. thermofisher.cominterchim.fr |

| Temperature | Room Temperature (approx. 20-25°C) or 4°C | Lower temperatures may be beneficial for sensitive samples. thermofisher.cominterchim.fr |

| Incubation Time | 30 - 60 minutes | Should be optimized to balance crosslinking efficiency and non-specific reactions. thermofisher.com |

Approaches for Mitigating Non-Specific Crosslinking and Maintaining Biomolecule Functional Integrity

A primary goal of any crosslinking experiment is to achieve specific covalent linkages between desired molecules while preserving their biological activity. Several strategies can be employed to mitigate non-specific crosslinking and maintain the functional integrity of biomolecules during DMP reactions.

One of the key advantages of imidoester crosslinkers like DMP is that the resulting amidine bond retains the positive charge of the primary amine it replaces. thermofisher.com This preservation of charge helps to maintain the native conformation and, consequently, the activity of the protein. thermofisher.com

To further minimize non-specific interactions, it is crucial to adhere to the optimized reaction parameters discussed previously, including the use of an appropriate DMP concentration and incubation time. Additionally, performing the crosslinking reaction in the presence of a substrate or a competitive inhibitor can help to protect the active site of an enzyme from modification by DMP.

In the context of immunoprecipitation, a common application of DMP, non-specific binding can be a significant issue. researchgate.net Careful optimization of washing steps after the crosslinking and quenching procedures is essential to remove any non-covalently bound proteins. researchgate.netnih.gov The use of stringent wash buffers can help to reduce background noise and improve the signal-to-noise ratio in downstream analyses. researchgate.net

Finally, ensuring the purity of the biomolecules prior to the crosslinking reaction is a fundamental step in preventing non-specific interactions. Contaminating proteins or other molecules with primary amines can compete for reaction with DMP, leading to a heterogeneous mixture of crosslinked products.

Future Perspectives and Emerging Research Directions for Dimethyl Pimelimidate Dihydrochloride Applications

Development of Novel Experimental Systems and Platforms Integrating DMP

The unique properties of Dimethyl pimelimidate dihydrochloride (B599025) as a homobifunctional imidoester cross-linker are being harnessed to develop more physiologically relevant and intricate experimental models. These advanced systems are moving beyond simple in-vitro assays to better mimic the complex cellular environments found in living organisms.

A significant area of development is the integration of DMP in 3D cell culture and organ-on-a-chip technologies . These platforms aim to recreate the complex architecture and microenvironment of tissues and organs. nih.govmdpi.comnih.gov Chemical cross-linkers like DMP are being explored to stabilize the extracellular matrix (ECM) components within these models, providing structural integrity that is crucial for long-term cell culture and the study of complex cellular interactions. nih.govnih.gov By cross-linking proteins within the hydrogel scaffolds, researchers can better control the mechanical properties of the culture environment, a key factor in cellular behavior and differentiation. nih.gov This opens up new avenues for more accurate drug toxicity testing and disease modeling. nih.govnih.gov

Furthermore, the stabilization of protein complexes using DMP is becoming increasingly important in the field of structural biology, particularly for cryo-electron microscopy (cryo-EM) . Determining the three-dimensional structure of large and often flexible protein complexes is a significant challenge. nih.govnih.govmaastrichtuniversity.nlyoutube.com Chemical cross-linking with agents like DMP can "fix" these complexes in their native conformations, reducing their flexibility and facilitating high-resolution structural analysis. nih.govnih.gov This emerging application will be instrumental in deciphering the molecular machinery of cells and identifying new targets for drug development.

Future research in this area will likely focus on optimizing cross-linking strategies within these complex systems to preserve the native biological function while providing the necessary structural support.

Exploration in Advanced Nanobiotechnology and Rational Biosensor Design

In the realm of nanobiotechnology, DMP is emerging as a critical tool for the functionalization of nanoparticles, paving the way for novel diagnostic and therapeutic applications. The ability of DMP to covalently link proteins to the surface of nanoparticles is a cornerstone of this advancement.

The development of functionalized nanoparticles for targeted drug delivery and biosensing represents a major frontier. rsc.orgnih.govnih.govmdpi.commdpi.com By using DMP, researchers can attach specific antibodies or other targeting ligands to the surface of nanoparticles. nih.govresearchgate.net These functionalized nanoparticles can then be used to selectively deliver therapeutic agents to diseased cells or to act as probes for the detection of specific biomarkers. rsc.orgnih.gov For instance, a peptide-functionalized hybrid nanoparticle system has been developed for mRNA-based suicide gene therapy in cancer, demonstrating the potential of such targeted approaches. nih.gov

Moreover, DMP is playing an integral role in the rational design of advanced biosensors . mdpi.comuleth.caresearchgate.netrsc.org The performance of biosensors is highly dependent on the stable and specific immobilization of biorecognition elements, such as enzymes or antibodies, onto the sensor surface. rsc.org DMP provides a reliable method for covalently attaching these biological components to various substrates, enhancing the sensitivity and stability of the biosensor. nih.govresearchgate.net Future research is expected to focus on integrating DMP-mediated immobilization into novel biosensor platforms, such as those based on electrochemical or optical detection, to create highly sensitive and specific diagnostic tools. mdpi.comresearchgate.net

Potential Contributions to High-Throughput Screening Methodologies in Biomedical Research

The demand for faster and more efficient methods for drug discovery and biomarker identification has led to the development of high-throughput screening (HTS) technologies. worldpharmatoday.comnih.govresearchgate.netnih.govacs.org Dimethyl pimelimidate dihydrochloride is set to make significant contributions to the advancement of these methodologies, particularly in the context of proteomics and protein-protein interaction analysis.

One of the key applications of DMP in HTS is in the automation of immunoprecipitation (IP) for large-scale proteomic studies . nih.govnih.govplos.orgyoutube.comyoutube.com Immunoprecipitation is a powerful technique for isolating specific proteins or protein complexes from a cell lysate. By cross-linking antibodies to magnetic beads using DMP, the process of immunoprecipitation can be streamlined and automated, allowing for the rapid and reproducible analysis of a large number of samples. nih.govresearchgate.net This is crucial for identifying potential drug targets and understanding the molecular basis of disease on a proteome-wide scale. nih.govnih.gov

Furthermore, DMP is being integrated into novel assays for the high-throughput screening of protein-protein interactions (PPIs) . nih.govfrontiersin.orgwikipedia.org Understanding these interactions is fundamental to cell biology and drug discovery. nih.gov Chemical cross-linking with DMP can be used to stabilize transient or weak protein interactions, making them amenable to detection in HTS formats, such as protein microarrays or mass spectrometry-based approaches. wikipedia.orgnih.gov The development of such assays will greatly accelerate the identification of small molecules that can modulate these interactions, providing a rich source of new therapeutic leads. nih.govfrontiersin.org

The future of HTS will likely see the development of more sophisticated and miniaturized platforms, and the robust and versatile chemistry of DMP will undoubtedly be a key component in enabling these next-generation screening technologies.

Q & A

Q. What is the chemical mechanism by which dimethyl pimelimidate dihydrochloride (DMP) facilitates protein crosslinking in biochemical studies?

DMP is a homobifunctional crosslinker that reacts with primary amines (e.g., lysine residues) in proteins, forming covalent imidoester bonds. The reaction occurs in two steps:

- Step 1 : Nucleophilic attack by the amine group on one of DMP's imidoester groups, releasing methanol.

- Step 2 : Reaction of the second imidoester group with another amine, creating a stable amidine bond (spacer length: ~9.9 Å). This mechanism is optimal in slightly alkaline conditions (pH 8–9), where amines are deprotonated and reactive .

Q. What are the standard protocols for using DMP in antibody conjugation for immunoprecipitation (IP) assays?

A validated protocol involves:

- Crosslinking Antibodies to Beads :

Incubate protein G/A beads with antibodies in 0.2 M triethanolamine (pH 8.2).

Add DMP (25 mM final concentration) and incubate for 30 minutes at room temperature.

Quench with 50 mM Tris-HCl (pH 7.5) to stabilize the bond .

- Critical Parameters : Maintain pH >8.0 during crosslinking to ensure amine reactivity. Lower concentrations (10–25 mM DMP) minimize antibody denaturation .

Q. How does DMP compare to other homobifunctional crosslinkers (e.g., DSS, BS3) in terms of reaction efficiency and specificity?

- Specificity : DMP exclusively targets primary amines, unlike NHS esters (e.g., DSS), which may react with thiols.

- Spacer Length : DMP’s 7-carbon spacer (~9.9 Å) is shorter than BS3 (11.4 Å), making it suitable for proximal interactions.

- Reversibility : Unlike disulfide-containing crosslinkers (e.g., DTSSP), DMP bonds are irreversible under physiological conditions .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing DMP concentration to balance crosslinking efficiency and protein functionality preservation?

- Titration Experiments : Test DMP concentrations (5–50 mM) in pilot IP assays. For antibody-bead conjugation, 25 mM DMP preserves >90% antigen-binding capacity while ensuring stable immobilization .

- Time-Kinetics : Short incubations (15–30 minutes) reduce nonspecific crosslinking. Monitor protein activity via SDS-PAGE or functional assays (e.g., ELISA) .

- Buffer Compatibility : Avoid amine-containing buffers (e.g., Tris, glycine) during crosslinking. Use borate or triethanolamine buffers (pH 8–9) .

Q. How can researchers validate the success of DMP-mediated crosslinking in chromatin immunoprecipitation (ChIP) experiments?

- Validation Steps :

Western Blot : Confirm crosslinked protein complexes remain intact after sonication.

Control Experiments : Compare DMP-treated vs. untreated samples to assess background signal reduction.